![molecular formula C19H14N2O2 B2607557 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one CAS No. 1024056-73-2](/img/structure/B2607557.png)
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is a compound that features an indene core structure substituted with a phenyl group and an oxazole moiety
作用機序
Target of Action
It’s known that 3-amino-5-methylisoxazole, a related compound, is a major intermediate formed during sulfamethoxazole biodegradation .
Mode of Action
It’s known that 3-amino-5-methylisoxazole interacts with pyruvic acid derivatives in a way that only the nh2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations .
Biochemical Pathways
It’s known that 3-amino-5-methylisoxazole, a related compound, is involved in the biodegradation pathway of sulfamethoxazole .
Result of Action
It’s known that 3-amino-5-methylisoxazole, a related compound, is used in the synthesis of various compounds with potential mosquito larvicidal activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one typically involves the formation of the oxazole ring followed by its attachment to the indene core. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature for the initial cyclization, followed by oxidation to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and purity of the final product .
化学反応の分析
Types of Reactions
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents such as manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially in the presence of electron-donating groups.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or the indene core.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazole derivatives, while substitution reactions can yield a variety of substituted indene derivatives .
科学的研究の応用
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one has several scientific research applications:
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core with an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, setting it apart from other oxazole-containing compounds .
特性
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12-11-16(21-23-12)20-18-14-9-5-6-10-15(14)19(22)17(18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYKCZRFXJFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
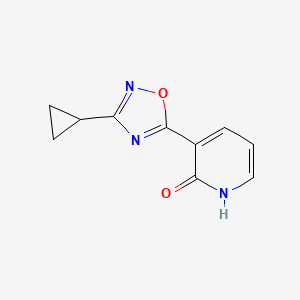
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2607478.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
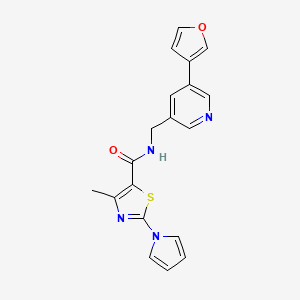
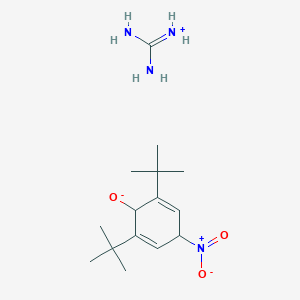


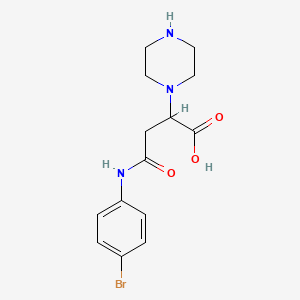
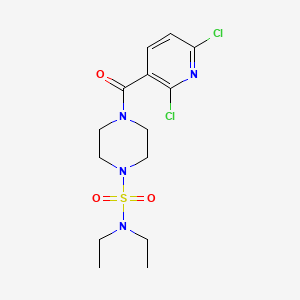
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)
![4-METHYL-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2607494.png)
![2-(1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2607497.png)
